Cas no 103744-86-1 (D-Glucose,4-[(2S)-2-(5,10-dihydro-2,3,7,8-tetrahydroxy-5,10-dioxo[1]benzopyrano[5,4,3-cde][1]benzopyran-1-yl)-3,4,5-trihydroxybenzoate]6-(3,4,5-trihydroxybenzoate) (9CI))
![D-Glucose,4-[(2S)-2-(5,10-dihydro-2,3,7,8-tetrahydroxy-5,10-dioxo[1]benzopyrano[5,4,3-cde][1]benzopyran-1-yl)-3,4,5-trihydroxybenzoate]6-(3,4,5-trihydroxybenzoate) (9CI) structure](https://de.kuujia.com/scimg/cas/103744-86-1x500.png)
103744-86-1 structure
Produktname:D-Glucose,4-[(2S)-2-(5,10-dihydro-2,3,7,8-tetrahydroxy-5,10-dioxo[1]benzopyrano[5,4,3-cde][1]benzopyran-1-yl)-3,4,5-trihydroxybenzoate]6-(3,4,5-trihydroxybenzoate) (9CI)
D-Glucose,4-[(2S)-2-(5,10-dihydro-2,3,7,8-tetrahydroxy-5,10-dioxo[1]benzopyrano[5,4,3-cde][1]benzopyran-1-yl)-3,4,5-trihydroxybenzoate]6-(3,4,5-trihydroxybenzoate) (9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- D-Glucose,4-[(2S)-2-(5,10-dihydro-2,3,7,8-tetrahydroxy-5,10-dioxo[1]benzopyrano[5,4,3-cde][1]benzopyran-1-yl)-3,4,5-trihydroxybenzoate]6-(3,4,5-trihydroxybenzoate) (9CI)
- 4-O-[[(aS)-2-[(5,10-Dihydro-2,3,7,8-tetrahydroxy-5,10-dioxo[1]benzopyrano[5,4,3-cde][1]benzopyran)-1-yl]-3,4,5-trihydroxyphenyl]carbonyl]-6-O-(3,4,5-trihydroxyphenylcarbonyl)-β-D-glucopyranose
- D-Glucose,4-[(2S)-2-(5,10-dihydro-2,3,7,8-tetrahydroxy-5,10-dioxo[1]benzopyrano[5,4,3-cde][1]b...
- D-Glucose,4-[(2S)-2-(5,10-dihydro-2,3,7,8-tetrahydroxy-5,10-dioxo[1]benzopyrano[5,4,3-cde][1]benzopyran-1-yl)-3,4,5-trihydrox
- terflavin B
- [1]Benzopyrano[5,4,3-cde][1]benzopyran,D-glucose deriv.
- D-Glucose,4-[2-(5,10-dihydro-2,3,7,8-tetrahydroxy-5,10-dioxo[1]benzopyrano[5,4,3-cde][1]benzopyran-1-yl)-3,4,5-trihydroxybenzoate]6-(3,4,5-trihydroxybenzoate), (S)-
- [4,5,6-Trihydroxy-2-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-3-yl] 3,4,5-trihydroxy-2-(6,7,13,14-tetrahydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4(16),5,7,11,13-hexaen-5-yl)benzoate
- 103744-86-1
-
- Inchi: InChI=1S/C34H24O22/c35-9-1-6(2-10(36)19(9)39)30(47)52-5-13-27(25(45)26(46)34(51)53-13)54-31(48)7-3-11(37)20(40)22(42)14(7)16-18-17-15-8(32(49)55-29(17)24(44)23(16)43)4-12(38)21(41)28(15)56-33(18)50/h1-4,13,25-27,34-46,51H,5H2
- InChI-Schlüssel: UKIPVDAOZKIZJT-UHFFFAOYSA-N
- Lächelt: OC1C(O)=CC(C(OCC2OC(O)C(O)C(O)C2OC(C2=CC(O)=C(O)C(O)=C2C2=C(O)C(O)=C3C4C5C(C(O3)=O)=CC(O)=C(O)C=5OC(=O)C2=4)=O)=O)=CC=1O
Berechnete Eigenschaften
- Genaue Masse: 272.08309
- Monoisotopenmasse: 784.07592239g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 13
- Anzahl der Akzeptoren für Wasserstoffbindungen: 22
- Schwere Atomanzahl: 56
- Anzahl drehbarer Bindungen: 8
- Komplexität: 1500
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 5
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 377Ų
- XLogP3: 0
Experimentelle Eigenschaften
- PSA: 52.54
- LogP: 0.03480
D-Glucose,4-[(2S)-2-(5,10-dihydro-2,3,7,8-tetrahydroxy-5,10-dioxo[1]benzopyrano[5,4,3-cde][1]benzopyran-1-yl)-3,4,5-trihydroxybenzoate]6-(3,4,5-trihydroxybenzoate) (9CI) Verwandte Literatur
-
James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
-
Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
-
T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892
-
Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
103744-86-1 (D-Glucose,4-[(2S)-2-(5,10-dihydro-2,3,7,8-tetrahydroxy-5,10-dioxo[1]benzopyrano[5,4,3-cde][1]benzopyran-1-yl)-3,4,5-trihydroxybenzoate]6-(3,4,5-trihydroxybenzoate) (9CI)) Verwandte Produkte
- 104987-36-2(Oenothein B)
- 176665-78-4([1]Benzopyrano[5,4,3-cde][1]benzopyran-5,10-dione,2,8-dihydroxy-3-methoxy-7-(b-D-xylopyranosyloxy)-)
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)
Empfohlene Lieferanten
Shanghai Xinsi New Materials Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Nanjing Jubai Biopharm
Gold Mitglied
CN Lieferant
Großmenge

Zhejiang Brunova Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Taizhou Jiayin Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz
